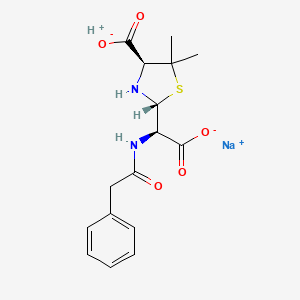
Sodium benzylpenicilloate
Descripción general
Descripción
Sodium benzylpenicilloate is a derivative of benzylpenicillin, a member of the beta-lactam antibiotics family. It is primarily used in the diagnosis of penicillin allergies and is a minor determinant in skin test reagents. The compound plays a crucial role in understanding allergic reactions to beta-lactam antibiotics, which are widely used to treat bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium benzylpenicilloate can be synthesized from benzylpenicillin through a series of chemical reactions. The process typically involves the hydrolysis of benzylpenicillin to form benzylpenicilloic acid, which is then neutralized with sodium hydroxide to produce this compound. The reaction conditions include maintaining a basic pH and controlling the temperature to prevent degradation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of benzylpenicillin followed by neutralization. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and filtration, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Sodium benzylpenicilloate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylpenicilloic acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often involved in substitution reactions.
Major Products:
Oxidation: Benzylpenicilloic acid.
Reduction: Reduced derivatives of benzylpenicilloate.
Substitution: Various substituted benzylpenicilloates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium benzylpenicilloate has several applications in scientific research:
Chemistry: It is used to study the stability and reactivity of beta-lactam antibiotics.
Biology: It helps in understanding the mechanisms of allergic reactions to penicillin.
Medicine: It is a key component in skin test reagents for diagnosing penicillin allergies.
Industry: It is used in the production of diagnostic kits for allergy testing.
Mecanismo De Acción
The primary mechanism of action of sodium benzylpenicilloate involves its interaction with specific immunoglobulin E antibodies in individuals allergic to penicillin. This interaction triggers an immune response, leading to the release of histamines and other mediators that cause allergic symptoms. The compound’s structure allows it to bind to penicillin-binding proteins, which are crucial for bacterial cell wall synthesis, thereby inhibiting bacterial growth.
Comparación Con Compuestos Similares
- Sodium benzylpenilloate
- Benzylpenicillin
- Penicilloyl-polylysine
Comparison: Sodium benzylpenicilloate is unique due to its specific role in allergy diagnostics. Unlike benzylpenicillin, which is used as an antibiotic, this compound is primarily used for diagnostic purposes. Compared to sodium benzylpenilloate, sodium benzylpenilloate has a different structure and reactivity, making it suitable for different diagnostic applications. Penicilloyl-polylysine, on the other hand, is a major determinant in skin test reagents and is used alongside this compound to provide a comprehensive diagnosis of penicillin allergies.
Propiedades
IUPAC Name |
sodium;(2R,4S)-2-[(R)-carboxylato-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate;hydron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S.Na/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23);/q;+1/p-1/t11-,12-,13+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLWEQBVKFKCSB-GRMSKOJTSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1(C(NC(S1)C(C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].CC1([C@@H](N[C@H](S1)[C@@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16349-25-0 | |
| Record name | Sodium benzylpenicilloate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016349250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM BENZYLPENICILLOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P3C5MWQ7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


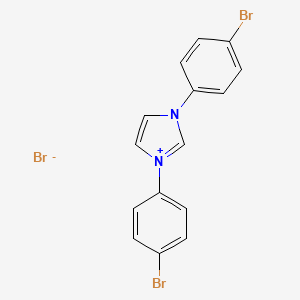
![4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)
![6-Methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3323246.png)
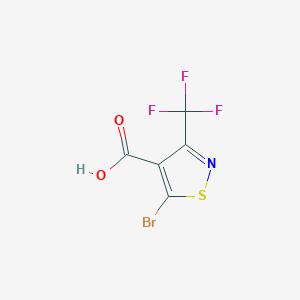
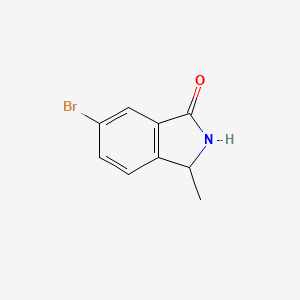
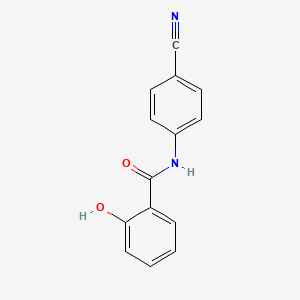
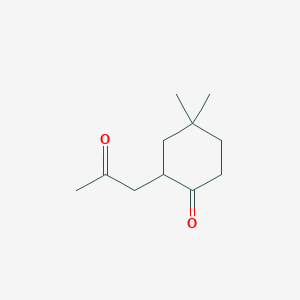
![3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3323277.png)


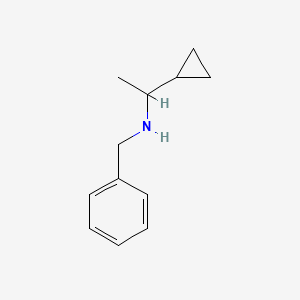
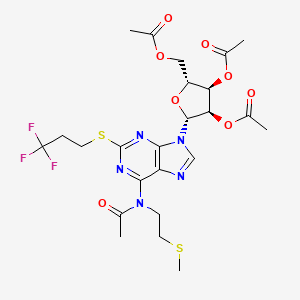
![Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate](/img/structure/B3323325.png)
![Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B3323332.png)
